molecular formula C14H22N2O B3223794 2-(3-Aminophenyl)-N,N-dipropylacetamide CAS No. 122520-07-4

2-(3-Aminophenyl)-N,N-dipropylacetamide

Cat. No.: B3223794
CAS No.: 122520-07-4
M. Wt: 234.34 g/mol
InChI Key: KPFPGZIJTIEMLT-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-N,N-dipropylacetamide (CAS 122520-07-4) is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol . It is characterized as brown solids and typically requires storage in a refrigerator between 2-8°C . This compound is a derivative of acetamide and features both aminophenyl and dipropylamide functional groups, which are often explored in medicinal chemistry and neuroscience research. Compounds within the dipropylacetamide class have been investigated for their activity in the central nervous system and their potential to interact with psychotropic drugs . As a building block in organic synthesis, this compound can serve as a versatile intermediate for the development of more complex molecules, including various heterocycles. It is strictly for research applications in a controlled laboratory environment. This product is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-aminophenyl)-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-3-8-16(9-4-2)14(17)11-12-6-5-7-13(15)10-12/h5-7,10H,3-4,8-9,11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFPGZIJTIEMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC1=CC(=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 3 Aminophenyl N,n Dipropylacetamide

Established Synthetic Routes to 2-(3-Aminophenyl)-N,N-dipropylacetamide

The synthesis of this compound is typically achieved through a multi-step process involving the preparation of key precursors followed by an amide coupling reaction.

Precursor Compounds and Starting Materials

The primary precursors for the synthesis of this compound are 2-(3-aminophenyl)acetic acid and N,N-dipropylamine.

The synthesis of 2-(3-aminophenyl)acetic acid often commences with the nitration of phenylacetic acid. This is commonly achieved using a mixture of concentrated nitric acid and sulfuric acid to yield 2-(3-nitrophenyl)acetic acid. google.comtandfonline.comsigmaaldrich.com Subsequent reduction of the nitro group is necessary to produce the desired amino functionality. A variety of reducing agents can be employed for this transformation, with iron or zinc metal in the presence of an acid, such as trichloroacetic acid, being an effective method that minimizes the formation of anilide byproducts. google.com

N,N-dipropylamine is a commercially available secondary amine. wikipedia.orgnih.gov It can be synthesized through several industrial methods, including the reaction of propanol (B110389) with ammonia (B1221849) over a dehydration catalyst at elevated temperature and pressure, or via the hydrogenation of propionitrile. google.com

Reaction Conditions and Catalytic Systems for Amide Formation

The formation of the amide bond in this compound is achieved by coupling 2-(3-aminophenyl)acetic acid with N,N-dipropylamine. Direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid is typically activated to facilitate the reaction.

One common method involves the conversion of the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comdocbrown.info The resulting acyl chloride is then reacted with N,N-dipropylamine, usually in the presence of a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.com

Alternatively, various peptide coupling reagents can be employed to promote the amidation directly from the carboxylic acid. Popular choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. peptide.comresearchgate.netnih.gov Other effective coupling agents include uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). growingscience.comfishersci.co.uk These reactions are typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). nih.govfishersci.co.uk

A representative reaction is shown below:

Figure 1: General reaction scheme for the amide coupling of 2-(3-aminophenyl)acetic acid and N,N-dipropylamine.

Optimization Strategies for Yield and Purity

Optimizing the yield and purity of this compound involves careful control of reaction parameters. Key considerations include the choice of coupling reagent, solvent, temperature, and reaction time.

For acyl chloride-mediated reactions, slow addition of the acyl chloride to the amine solution at a low temperature (e.g., 0 °C) can help to control the exothermic reaction and minimize side product formation. The choice of base is also crucial, with non-nucleophilic bases like DIEA being preferred to avoid competition with the amine substrate.

When using coupling reagents like EDC/HOBt or HATU, the reaction temperature is often maintained at room temperature. nih.gov The stoichiometry of the reagents should be carefully controlled. While catalytic amounts of HOBt are often sufficient, in some cases, particularly with less reactive amines, a full equivalent of an activating agent like 4-(dimethylamino)pyridine (DMAP) may be beneficial. nih.gov Purification is typically achieved through column chromatography on silica (B1680970) gel.

ParameterConditionRationale
Coupling Reagent HATU/DIPEAHigh efficiency and low racemization for electron-deficient amines. nih.gov
Solvent DMF or CH₃CNGood solubility for reactants and reagents. nih.gov
Temperature Room TemperatureMild conditions to minimize side reactions. nih.gov
Base DIPEANon-nucleophilic base to avoid competition with the amine. nih.gov
Purification Column ChromatographyEffective removal of byproducts and unreacted starting materials.

Table 1: Representative optimized conditions for the synthesis of this compound.

Derivatization Strategies of the Aminophenyl Moiety

The presence of a primary aromatic amine on the phenyl ring of this compound offers a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Amidation and Acylation Reactions of the Aromatic Amine

The aromatic amine can readily undergo amidation and acylation reactions to form a new amide bond.

Amidation can be achieved by reacting the compound with an acyl chloride in the presence of a base. commonorganicchemistry.comdocbrown.info This reaction is typically carried out in an aprotic solvent at room temperature.

Acylation , for instance, acetylation, can be performed using acetic anhydride (B1165640). google.comtandfonline.com This reaction can be catalyzed by a weak acid, such as acetic acid (found in vinegar), and can often be run under solvent-free conditions at room temperature. ijcrt.org Alternatively, the reaction can be carried out in an aqueous medium with the addition of a base like sodium bicarbonate to neutralize the liberated acetic acid. semanticscholar.org

ReagentConditionsProduct Type
Benzoyl Chloride / TEADCM, Room TemperatureN-Benzoyl derivative
Acetic AnhydrideAcetic Acid (catalytic), Room TemperatureN-Acetyl derivative ijcrt.org
Phthalic AnhydrideEthyl Acetate, Room TemperatureN-Phthaloyl derivative tandfonline.com

Table 2: Examples of amidation and acylation reactions on the aminophenyl moiety.

Alkylation and Arylation Modifications

The aromatic amine can also be functionalized through N-alkylation and N-arylation reactions to introduce new carbon-nitrogen bonds.

N-Alkylation of the aromatic amine can be challenging due to the potential for over-alkylation. However, selective mono-alkylation can be achieved under specific conditions. For example, reaction with an alkyl halide, such as propyl bromide, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF or acetone (B3395972) can yield the N-alkylated product. rsc.orgreddit.comnih.gov The use of a catalytic amount of potassium iodide can sometimes facilitate the reaction. reddit.com Another approach involves the "borrowing hydrogen" strategy using an alcohol as the alkylating agent in the presence of a ruthenium-based catalyst. nih.gov

N-Arylation of the aromatic amine is typically accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for this transformation, utilizing a palladium catalyst with a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos) and a base (e.g., NaOtBu, K₂CO₃) to couple the amine with an aryl halide or triflate. libretexts.orgrsc.orgwikipedia.org An alternative is the Ullmann condensation, which employs a copper catalyst, often at higher temperatures. organic-chemistry.org

Reaction TypeReagents and CatalystTypical ConditionsProduct
N-Alkylation Propyl Bromide, K₂CO₃, KI (cat.)DMF, elevated temperatureN-Propyl derivative
N-Arylation (Buchwald-Hartwig) Phenyl Bromide, Pd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, 110 °CN-Phenyl derivative libretexts.org

Table 3: Representative conditions for N-alkylation and N-arylation of the aminophenyl group.

Cyclization Reactions to Form Heterocyclic Systems

The presence of the amino group on the phenyl ring opens up possibilities for various cyclization reactions to form heterocyclic systems. These intramolecular reactions are often key steps in the synthesis of pharmacologically active compounds. For instance, treatment of ortho-aminophenyl derivatives with appropriate reagents can lead to the formation of indoles, quinolines, and other fused heterocycles. While specific examples for this compound are not prevalent in the literature, analogous transformations on similar substrates provide a strong basis for predicting its reactivity.

For example, intramolecular cyclization could be induced under specific conditions, potentially leading to the formation of lactams or other heterocyclic structures depending on the reagents and reaction pathways. A metal-free synthesis of cyclic amidines and oxazines has been reported through electrophilic amide activation, a strategy that could potentially be applied to derivatives of the title compound. nih.gov

Chemical Reactivity and Functional Group Interconversions of the N,N-Dipropylacetamide Core

The N,N-dipropylacetamide core of the molecule possesses its own distinct reactivity, centered around the amide bond and the adjacent alpha-carbon.

Transformations of the Amide Bond

The amide bond is generally stable, but it can undergo a variety of transformations under specific conditions. These reactions are fundamental in organic synthesis for modifying the core structure of molecules.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-aminophenylacetic acid and dipropylamine (B117675).

Reduction: The amide can be reduced to the corresponding amine, 2-(3-aminophenyl)-N,N-dipropylethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

N-Dealkylation: The cleavage of the N-alkyl groups is a challenging but possible transformation, which can be achieved through various methods, including the von Braun reaction using cyanogen (B1215507) bromide. nih.gov

Table 2: Potential Transformations of the Amide Bond
TransformationReagentsProduct
Hydrolysis (Acidic)H₃O⁺, heat3-Aminophenylacetic acid + Dipropylamine
Hydrolysis (Basic)NaOH, H₂O, heatSodium 3-aminophenylacetate + Dipropylamine
ReductionLiAlH₄ then H₂O2-(3-Aminophenyl)-N,N-dipropylethanamine
N-Dealkylation (von Braun)1. CNBr 2. Hydrolysis or ReductionN-propyl-2-(3-aminophenyl)acetamide

Reactions Involving the Alpha-Carbon

The carbon atom alpha to the carbonyl group is acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. This allows for the introduction of various alkyl groups at the alpha-position.

Acylation: Reaction of the enolate with an acyl chloride or anhydride leads to the formation of a β-dicarbonyl compound.

Aldol-type Reactions: The enolate can react with aldehydes or ketones in aldol (B89426) condensation reactions to form β-hydroxy amides.

The generation of the enolate is typically achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to prevent competing reactions at the carbonyl carbon. gatech.edu

Table 3: Representative Reactions at the Alpha-Carbon
Reaction TypeReagentsGeneral Product Structure
Alkylation1. LDA 2. R-X (Alkyl halide)2-(3-Aminophenyl)-2-alkyl-N,N-dipropylacetamide
Acylation1. LDA 2. R'COCl (Acyl chloride)2-(3-Aminophenyl)-3-oxo-N,N-dipropyl-alkanamide
Aldol Addition1. LDA 2. R''CHO (Aldehyde)2-(3-Aminophenyl)-3-hydroxy-N,N-dipropyl-alkanamide

Stereochemical Considerations in the Synthesis of Chiral Analogs

If the alpha-carbon of this compound is substituted with a group other than hydrogen, it becomes a chiral center. The synthesis of enantiomerically pure or enriched chiral analogs is of great interest, particularly in medicinal chemistry.

Stereoselective synthesis of such analogs can be achieved through several strategies:

Chiral Starting Materials: Starting the synthesis from an enantiomerically pure form of a 2-substituted-2-(3-aminophenyl)acetic acid derivative would lead to the corresponding chiral amide.

Asymmetric Synthesis: Employing chiral auxiliaries or catalysts during the synthesis can induce stereoselectivity. For instance, asymmetric alkylation of the enolate derived from the parent amide using a chiral phase-transfer catalyst or a chiral ligand can yield one enantiomer preferentially. The stereoselective synthesis of unnatural α-amino acid derivatives has been demonstrated using photoredox catalysis with a chiral N-sulfinyl imine. nih.gov Similarly, stereoselective synthesis of related amino acid derivatives has been achieved starting from Garner's aldehyde. elsevierpure.com

The development of stereoselective routes is crucial for accessing specific stereoisomers, which often exhibit different biological activities.

Advanced Spectroscopic and Structural Elucidation Studies of 2 3 Aminophenyl N,n Dipropylacetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 2-(3-aminophenyl)-N,N-dipropylacetamide is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 3-aminophenyl ring would typically appear in the downfield region, approximately between 6.5 and 7.2 ppm, with their splitting patterns dictated by their substitution pattern. The singlet for the methylene (B1212753) protons (CH₂) adjacent to the carbonyl group is anticipated around 3.6 ppm. The protons of the two propyl groups on the amide nitrogen would show characteristic signals: a triplet for the terminal methyl (CH₃) groups around 0.9 ppm, a sextet for the central methylene (CH₂) groups around 1.6 ppm, and a triplet for the methylene groups adjacent to the nitrogen (N-CH₂) around 3.2-3.3 ppm. The protons of the amine (NH₂) group on the phenyl ring would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 6.5 - 7.2 Multiplet
CH₂ (acetyl) ~3.6 Singlet
N-CH₂ (propyl) 3.2 - 3.3 Triplet
CH₂ (propyl) ~1.6 Sextet
CH₃ (propyl) ~0.9 Triplet

Carbon-13 (¹³C) NMR Spectral Characterizationresearchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbonyl carbon of the amide is expected to be the most downfield signal, typically in the range of 170-175 ppm. The aromatic carbons would generate several signals between 115 and 148 ppm. The carbon of the methylene group adjacent to the carbonyl will appear around 40-45 ppm. The carbons of the dipropylamino group would be observed with the N-CH₂ carbons at approximately 48-52 ppm, the central CH₂ carbons around 20-23 ppm, and the terminal methyl (CH₃) carbons at about 11 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (amide) 170 - 175
Aromatic-C 115 - 148
N-CH₂ (propyl) 48 - 52
CH₂ (acetyl) 40 - 45
CH₂ (propyl) 20 - 23

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent protons within the propyl groups (e.g., between N-CH₂ and the central CH₂, and between the central CH₂ and the terminal CH₃). It would also confirm the coupling relationships between the protons on the aromatic ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). youtube.com This allows for the direct assignment of a proton signal to its attached carbon. For instance, the proton signal at ~3.6 ppm would correlate with the carbon signal at 40-45 ppm, confirming the acetyl CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). youtube.com HMBC is crucial for piecing together the molecular fragments. Key correlations would be expected from the N-CH₂ protons of the propyl groups to the amide carbonyl carbon, and from the acetyl CH₂ protons to the same carbonyl carbon and to the aromatic carbons.

Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Analysisnih.gov

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule. For this compound (C₁₄H₂₂N₂O), the calculated exact mass would be compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.gov The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways could include:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of the dipropylamino group or the aminophenylmethyl group.

Cleavage of the amide bond.

Fragmentation of the propyl chains.

Rearrangement reactions, such as a McLafferty rearrangement, if sterically feasible.

The analysis of these fragmentation pathways allows for the confirmation of the connectivity of the different structural units within the molecule.

Table 3: List of Compounds Mentioned

Compound Name
This compound
N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule. By analyzing the interaction of infrared radiation or laser light with the molecular vibrations, detailed structural information can be obtained.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of particular functional groups. For this compound, the key functional groups are the aromatic amine, the tertiary amide, and the alkyl chains.

The N-H stretching vibrations of the primary amine group are typically observed in the range of 3500-3300 cm⁻¹ nih.gov. The aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations from the propyl groups will be present in the 3000-2800 cm⁻¹ region docbrown.info.

A crucial band for identification is the C=O stretching vibration of the tertiary amide group. For N,N-disubstituted amides, this band is typically strong and appears in the region of 1670-1630 cm⁻¹. The C-N stretching vibration of the tertiary amide is expected in the 1220-1020 cm⁻¹ range docbrown.info. The aromatic C=C stretching vibrations will produce bands in the 1600-1400 cm⁻¹ region nih.gov.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine N-H Stretch 3500-3300
Aromatic Ring C-H Stretch 3100-3000
Alkyl Chains C-H Stretch 3000-2800
Tertiary Amide C=O Stretch 1670-1630
Aromatic Ring C=C Stretch 1600-1400
Tertiary Amide C-N Stretch 1220-1020

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.

For this compound, the symmetric vibrations of the aromatic ring are expected to produce strong signals in the Raman spectrum. The C-H stretching vibrations, both aromatic and aliphatic, will also be visible. The C=O stretching of the amide may be weaker in the Raman spectrum compared to the IR spectrum. The N-H stretching of the amine group can also be observed nih.gov. The complex vibrational modes in the "fingerprint" region (below 1500 cm⁻¹) provide a unique pattern for the molecule's identification.

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can reveal detailed information about bond lengths, bond angles, and intermolecular interactions.

To perform X-ray crystallographic analysis, a single crystal of high quality is required. For organic compounds like this compound, suitable crystals can often be grown by slow evaporation of a saturated solution. Common solvents for this purpose include ethanol, methanol (B129727), or mixtures like dichloromethane (B109758)/hexane researchgate.netresearchgate.net. The choice of solvent can significantly influence crystal quality and even the resulting crystal packing. Another method involves the slow cooling of a saturated solution. The synthesis and recrystallization process itself can sometimes yield crystals suitable for diffraction, for instance, by dissolving the crude product in a solvent and allowing it to cool slowly or evaporate over time researchgate.net.

The X-ray crystal structure would reveal the specific conformation of the this compound molecule in the solid state. This includes the dihedral angles between the phenyl ring and the acetamide (B32628) side chain. The propyl groups on the nitrogen atom can adopt various conformations.

Computational and Theoretical Investigations of 2 3 Aminophenyl N,n Dipropylacetamide

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule. These methods, rooted in the principles of quantum mechanics, provide insights into molecular geometry, energy, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. aps.org It is based on the principle that the energy of a molecule can be determined from its electron density. aps.org For 2-(3-Aminophenyl)-N,N-dipropylacetamide, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves finding the minimum energy conformation on the potential energy surface.

The choice of the functional and basis set is critical for the accuracy of DFT calculations. A common approach involves using a hybrid functional like B3LYP in conjunction with a basis set such as 6-31G(d) or larger for more accurate results. researchgate.net The output of these calculations provides the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and the total electronic energy of the molecule.

Parameter Bond/Angle Value
Bond Length C-C (phenyl) ~1.39 Å
C-N (amine) ~1.40 Å
C=O (amide) ~1.24 Å
C-N (amide) ~1.35 Å
Bond Angle C-N-C (amine) ~120°
O=C-N (amide) ~122°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the aminophenyl ring, specifically on the nitrogen atom of the amino group and the π-system of the phenyl ring, due to the electron-donating nature of the amino group. The LUMO would likely be distributed over the acetamide (B32628) portion, particularly the carbonyl group, which is electron-withdrawing. The HOMO-LUMO gap would provide insights into the molecule's kinetic stability and its potential to engage in chemical reactions.

Table 2: Illustrative Frontier Orbital Energies for this compound (Note: This table presents hypothetical data for illustrative purposes.)

Orbital Energy (eV)
HOMO -5.5
LUMO -0.8

Electrostatic Potential Surface (MESP) Mapping

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MESP map is generated by calculating the electrostatic potential at various points on the electron density surface. uni-muenchen.de Different colors are used to represent different potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In the case of this compound, the MESP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, making these sites prone to interaction with electrophiles. Conversely, the hydrogen atoms of the amino group and the regions around the carbonyl carbon would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Dynamics

While quantum mechanical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities. researchgate.net

Conformational Ensemble Sampling

A molecule like this compound possesses significant conformational flexibility due to the presence of several rotatable single bonds, particularly in the N,N-dipropyl groups and the linker between the phenyl ring and the amide group. MD simulations can be used to explore the conformational space of the molecule and identify the most populated or low-energy conformations. This is achieved by simulating the molecule for a sufficient length of time, allowing it to sample a wide range of possible three-dimensional structures. The resulting trajectory can be analyzed to understand the preferred orientations of the different functional groups.

Solvent Effects and Dynamic Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these solvent effects. By explicitly including solvent molecules (such as water) in the simulation box, it is possible to observe how the solvent interacts with the solute molecule and influences its conformation and dynamics. For this compound, MD simulations in an aqueous environment could reveal the formation of hydrogen bonds between the amino and amide groups and water molecules. This would provide a more realistic picture of the molecule's behavior in a biological or chemical system. The simulations can also provide information on dynamic properties such as diffusion coefficients and rotational correlation times.

Table 3: Compound Names Mentioned in the Article

Compound Name

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein.

Based on studies of analogous aminophenylacetamide and benzamide (B126) derivatives, a potential biological target for this compound is the enzyme Histone Deacetylase (HDAC). researchgate.netsphinxsai.comresearchgate.netnih.gov HDACs are a class of enzymes that play a crucial role in gene expression and regulation, making them a significant target in cancer therapy. sphinxsai.comresearchgate.net

In molecular docking simulations of N-(2-aminophenyl)-benzamide derivatives with HDACs, the aminophenyl group often plays a critical role in binding. It is hypothesized that the amino group can form key hydrogen bond interactions with amino acid residues in the active site of the HDAC enzyme. For instance, in a study of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivatives, docking simulations showed that the compound could be positioned into the HDAC active site, indicating its potential as an inhibitor. nih.gov

Similarly, for this compound, the 3-aminophenyl moiety would be expected to interact with the active site of targets like HDACs. The N,N-dipropylacetamide portion of the molecule would likely occupy a hydrophobic pocket within the binding site. The orientation and interactions would be influenced by the specific isoform of the target enzyme. For example, docking studies of acetamide derivatives against Monoamine Oxidase A (MAO-A) have shown specific interactions with the enzyme's binding pocket. researchgate.net

The binding affinity, often expressed as the binding energy, quantifies the strength of the interaction between a ligand and its target. Lower binding energy values typically indicate a more stable complex and a higher binding affinity.

For acetamide derivatives, molecular docking studies have predicted a range of binding affinities against various targets. For example, a study on novel acetamide derivatives as MAO-A inhibitors reported binding energies as low as -8.3 kcal/mol, which was more favorable than the standard inhibitor Clorgyline (-7.6 kcal/mol). researchgate.net In another study involving 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, molecular docking was used to predict their anticancer potency. nih.govresearchgate.net

The predicted binding affinity of this compound would depend on the specific biological target. Based on data from analogous compounds, a hypothetical docking study could yield the binding energies shown in the table below.

Analogous Compound ClassBiological TargetPredicted Binding Energy (kcal/mol)Reference
Novel Acetamide DerivativesMonoamine Oxidase A (MAO-A)-8.3 researchgate.net
3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivativesHistone Deacetylase (HDAC)Not explicitly stated, but showed potent inhibition nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling Foundations for Related Analogs

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that influence their efficacy.

Several QSAR studies have been conducted on aminophenyl benzamide and acetamide derivatives, providing a solid foundation for developing similar models for this compound. For instance, 2D and 3D QSAR studies on N-(2-Aminophenyl)-Benzamide derivatives as HDAC2 inhibitors have been performed. sphinxsai.comresearchgate.net

In one such 2D QSAR study, several molecular descriptors were identified as being crucial for the inhibitory activity. sphinxsai.com These descriptors provide insight into the physicochemical properties that govern the biological activity of these compounds.

DescriptorDescriptionSignificance in QSAR Models
LogPLogarithm of the partition coefficientIndicates the lipophilicity of the compound.
Molecular Weight (MW)The sum of the atomic weights of all atoms in a molecule.Relates to the size of the molecule.
H-bond Acceptor CountNumber of hydrogen bond acceptors in the molecule.Important for interactions with biological targets.
ApolSum of atomic polarizabilities.Relates to the molecule's ability to be polarized by an electric field.
Rotatable BondsNumber of bonds that allow free rotation.Indicates the flexibility of the molecule.

A 3D-QSAR study using Molecular Field Analysis (MFA) on the same series of N-(2-Aminophenyl)-Benzamide derivatives yielded a highly predictive model. researchgate.net The statistical significance of this model was demonstrated by a high correlation coefficient (r²) of 0.927 and a cross-validated coefficient (q²) of 0.815. researchgate.net Such models are invaluable for guiding the design of new, more potent analogs. The findings from these QSAR studies suggest that for related compounds like this compound, properties such as lipophilicity, molecular size, and the potential for hydrogen bonding are critical determinants of their biological activity.

Structure Activity Relationship Sar Studies of 2 3 Aminophenyl N,n Dipropylacetamide Analogs

Systematic Modification of the Aminophenyl Moiety and its Impact on Biological Activity

The aminophenyl portion of the molecule is a critical determinant of its pharmacological profile. Modifications to this aromatic ring, including the position of the amino group and the introduction of various substituents, have profound effects on receptor affinity and selectivity.

Positional Isomer Effects on Activity Profiles

The position of the amino group on the phenyl ring is a crucial factor influencing the biological activity of 2-phenylacetamide (B93265) derivatives. While direct SAR studies on the positional isomers of 2-(aminophenyl)-N,N-dipropylacetamide are not extensively documented in publicly available literature, general principles from related dopamine (B1211576) receptor ligands suggest that the placement of this key interaction group significantly alters receptor binding. For many dopamine receptor ligands, the spatial relationship between the aromatic ring and the basic nitrogen atom is a key determinant of affinity.

In related series of 2-phenylcyclopropylmethylamine derivatives, the substitution pattern on the phenyl ring plays a critical role in modulating activity at dopamine D2 receptors. nih.gov Similarly, for arylethylamine derivatives, the nature and position of substituents on the aromatic ring significantly impact their ability to inhibit dopamine reuptake. nih.govbiomolther.org It is therefore highly probable that moving the amino group from the meta (3-position) to the ortho (2-position) or para (4-position) would substantially alter the compound's interaction with the dopamine receptor binding pocket. The optimal positioning of the amino group allows for key hydrogen bonding or electrostatic interactions within the receptor, and deviation from this optimal geometry would likely lead to a decrease in affinity.

Influence of Substituent Nature (Electronic, Steric, and Hydrophobic)

The introduction of various substituents onto the aminophenyl ring allows for the fine-tuning of the molecule's electronic, steric, and hydrophobic properties, which in turn affects its biological activity.

Steric Effects: The size and shape of substituents on the aminophenyl ring can have a significant impact on how the ligand fits into the receptor's binding pocket. Bulky substituents may cause steric hindrance, preventing optimal binding. Conversely, smaller substituents may be well-tolerated or even enhance binding by occupying small hydrophobic pockets within the receptor.

Hydrophobic Effects: The hydrophobicity of the aminophenyl region can influence both the compound's affinity for the receptor and its pharmacokinetic properties. Increasing the lipophilicity of this region can sometimes lead to enhanced binding through hydrophobic interactions with non-polar residues in the binding site. However, excessive lipophilicity can also lead to non-specific binding and poor pharmacokinetic profiles.

The following table summarizes the hypothetical influence of different types of substituents on the aminophenyl ring based on general SAR principles for dopamine receptor ligands.

Substituent TypePosition on Phenyl RingPredicted Effect on ActivityRationale
Small, Electron-Donating (e.g., -CH3)Ortho, ParaPotentially increase activityMay enhance pi-stacking interactions and increase electron density of the ring.
Small, Electron-Withdrawing (e.g., -Cl, -F)MetaPotentially increase or decrease activityCan alter the pKa of the amino group and influence hydrogen bonding potential.
Bulky, Lipophilic (e.g., -t-Butyl)ParaLikely decrease activityMay cause steric clash within the binding pocket.
Hydrogen Bond Donor/Acceptor (e.g., -OH, -OCH3)ParaPotentially increase activityCan form specific hydrogen bonds with receptor residues.

Elucidation of SAR for N,N-Dipropylacetamide Chain Modifications

Variations in Alkyl Chain Length and Branching

The length and branching of the N-alkyl substituents play a crucial role in determining the affinity and selectivity of the compound for dopamine receptors. In studies of related phenethylamine (B48288) derivatives, it has been observed that compounds with longer alkyl groups at the amine position often exhibit stronger inhibitory activities on dopamine reuptake. nih.govbiomolther.org This suggests that the hydrophobic pocket accommodating these alkyl chains is of a considerable size.

For the 2-(3-aminophenyl)-N,N-dipropylacetamide series, it is hypothesized that the two propyl groups occupy a hydrophobic region within the dopamine receptor. The following table illustrates the predicted effects of varying the N-alkyl substituents.

N-Alkyl SubstituentPredicted Effect on D2/D3 AffinityRationale
N,N-DimethylLikely lower affinitySmaller alkyl groups may not fully occupy the hydrophobic pocket, leading to weaker binding.
N,N-DiethylPotentially similar or slightly lower affinityProvides a balance of size and hydrophobicity.
N,N-Dipropyl Optimal for this scaffold The propyl chains appear to provide an optimal fit for the hydrophobic pocket.
N,N-DibutylPotentially lower affinityLonger alkyl chains may be too bulky and extend beyond the optimal binding region, causing steric hindrance.
N-Propyl, N-isopropylLikely lower affinityBranching of the alkyl chain can introduce steric hindrance and alter the conformation of the side chain, potentially disrupting the optimal binding mode.

Conformational Constraints and Cyclization

Introducing conformational constraints into the N,N-dipropylacetamide chain, for example, through cyclization, can provide valuable insights into the bioactive conformation of the ligand. By restricting the rotational freedom of the N-alkyl groups, it is possible to lock the molecule into a specific shape that may have higher affinity and selectivity for the target receptor.

Interplay between Different Structural Regions and Overall Activity

A key aspect of this interplay is the concept of a "bitopic" binding mode, where different parts of the ligand interact with distinct subpockets of the receptor binding site. It is plausible that the aminophenyl group of this compound anchors the molecule in the orthosteric binding site of the dopamine receptor through interactions with key polar residues, while the N,N-dipropyl groups extend into a more hydrophobic secondary binding pocket.

Therefore, a successful analog design must consider the synergistic effects of modifications in both regions. For example, a beneficial modification in the aminophenyl ring might only be fully realized when paired with an optimally sized N,N-dialkylacetamide chain. This intricate relationship underscores the importance of a holistic approach to the SAR of this compound analogs in the quest for novel and improved dopamine receptor modulators.

Development of Pharmacophore Models Based on SAR Data

Due to the absence of specific studies on the structure-activity relationships of this compound analogs, no pharmacophore models derived from such data have been reported in the scientific literature.

Analytical Methodologies for Research Applications of 2 3 Aminophenyl N,n Dipropylacetamide

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatography is a cornerstone for separating the target compound from impurities, starting materials, and by-products. The choice of technique depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity and quantifying 2-(3-Aminophenyl)-N,N-dipropylacetamide in research contexts. Its versatility allows for the separation of non-volatile and thermally sensitive molecules. A typical method development approach involves optimizing the stationary phase, mobile phase, and detector settings.

Given the compound's structure—featuring a polar aromatic amine and a non-polar dipropylamide moiety—reverse-phase HPLC is the most suitable approach. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is driven by hydrophobic interactions between the analyte and the stationary phase.

Method Development Considerations:

Stationary Phase: A C18 (octadecylsilane) column is a standard choice, offering excellent retention and resolution for compounds of this nature. Columns with low silanol (B1196071) activity are often preferred to minimize peak tailing of the basic amine group. sielc.com

Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is typically required. The aqueous phase often contains a pH modifier, such as phosphoric acid or formic acid, to protonate the amine group, ensuring good peak shape and consistent retention. sielc.com Acetonitrile (B52724) is a common organic modifier due to its low viscosity and UV transparency.

Detection: The aminophenyl chromophore in the molecule allows for sensitive detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) would be determined by scanning a pure sample, likely in the range of 240-260 nm.

Quantification: For purity analysis, quantification is typically performed by area percent normalization, assuming all impurities have a similar response factor to the main compound. For precise content determination, a calibration curve is constructed using certified reference standards.

The following interactive table outlines a hypothetical, optimized HPLC method for the analysis of this compound.

ParameterConditionRationale
InstrumentHPLC System with UV DetectorStandard for purity and assay of UV-active compounds.
ColumnReverse-Phase C18, 250 x 4.6 mm, 5 µmProvides good retention for moderately polar compounds. saudijournals.com
Mobile Phase A0.1% Formic Acid in WaterAcid modifier improves peak shape for the amine. sielc.com
Mobile Phase BAcetonitrileCommon organic eluent with good UV transparency.
Flow Rate1.0 mL/minStandard flow for analytical scale columns. saudijournals.com
Detection Wavelength254 nmTypical wavelength for aromatic compounds.
Injection Volume10 µLStandard volume to avoid column overload.
Column Temperature30 °CEnsures reproducible retention times.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is an alternative technique that can be used for the analysis of this compound, provided the compound has sufficient volatility and thermal stability. A significant challenge in the GC analysis of amines is their tendency to interact with active sites (silanol groups) in the column and inlet, leading to poor peak shape (tailing) and potential sample loss. labrulez.com

To overcome these issues, several strategies are employed:

Column Selection: A deactivated column is essential. labrulez.com Columns specifically designed for amine analysis, often featuring a base-deactivated packing (e.g., with potassium hydroxide) or a specialized stationary phase, are recommended to achieve symmetrical peaks. labrulez.com

Derivatization: To improve volatility and reduce peak tailing, the primary amine group can be derivatized. researchgate.net Acylation with reagents like pentafluoropropionic anhydride (B1165640) can create a less polar, more stable derivative suitable for GC analysis with sensitive detectors like an electron capture detector (ECD) or mass spectrometer (MS). nih.gov

Injection Technique: A split/splitless inlet is typically used. For trace analysis, a splitless injection maximizes the amount of analyte transferred to the column.

GC-MS (Gas Chromatography-Mass Spectrometry) is particularly powerful, as it provides not only quantitative data but also structural information, aiding in the identification of unknown impurities. nih.gov

Chiral Chromatography for Enantiomeric Separation (if applicable)

Chiral chromatography is a specialized technique used to separate enantiomers—non-superimposable mirror images of a chiral molecule. A molecule is chiral if it contains a stereocenter, typically a carbon atom bonded to four different substituent groups.

Upon examination of the structure of this compound, the carbon atom linking the phenyl ring and the carbonyl group (-CH2-) is bonded to two hydrogen atoms. As it is not bonded to four different groups, it is not a stereocenter. Therefore, the molecule is achiral and does not exist as enantiomers. Consequently, chiral chromatography is not applicable for its analysis.

Spectroscopic Methods for Quantitative Analysis

Spectroscopic methods measure the interaction of electromagnetic radiation with the analyte. These methods are often used for quantitative analysis, providing a complementary approach to chromatography.

UV-Vis Spectrophotometry for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of this compound in a solution. The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The aminophenyl group acts as a chromophore, absorbing light in the UV region. To perform a quantitative analysis, a calibration curve is first established by preparing a series of solutions of the pure compound at known concentrations and measuring their absorbance at the wavelength of maximum absorbance (λmax). youtube.com The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from the calibration curve.

Procedure for Quantitative Analysis:

Determine λmax: A dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or ethanol) is scanned across the UV-Vis spectrum (typically 200-400 nm) to identify the λmax.

Prepare Standards: A stock solution is prepared by accurately weighing the pure compound and dissolving it in a precise volume of solvent. youtube.com A series of calibration standards are then prepared by serial dilution.

Generate Calibration Curve: The absorbance of each standard is measured at λmax. A graph of absorbance versus concentration is plotted, and a linear regression is applied to generate the calibration curve.

Analyze Sample: The unknown sample is diluted to fall within the linear range of the calibration curve, and its absorbance is measured. The concentration is then calculated using the equation of the line from the calibration curve.

The following interactive table shows representative data for a UV-Vis calibration curve.

Concentration (mg/L)Absorbance at λmax
2.00.152
4.00.305
8.00.610
12.00.914
16.01.218

Development of Bioanalytical Assays for In Vitro and Ex Vivo Research Studies

The establishment of bioanalytical assays for this compound in research settings necessitates a tailored approach to ensure accuracy, precision, and selectivity. Given the compound's structure, methods would likely be developed to support studies such as cell-based assays, tissue distribution experiments, and metabolic stability assessments. The qualification of such assays for discovery and early development work typically involves a "fit-for-purpose" validation, minimally evaluating accuracy, precision, and selectivity before analyzing research samples. nih.gov

Sample Preparation Techniques from Biological Matrices (e.g., tissue homogenates, cell lysates)

The initial and most critical step in the bioanalytical process is the extraction of the analyte of interest from the complex biological matrix. The choice of technique depends on the nature of the matrix, the physicochemical properties of this compound, and the desired concentration range.

For tissue homogenates , which are often used in ex vivo distribution studies, a common approach involves mechanical disruption of the tissue followed by extraction. This could be achieved by homogenizing the tissue in a suitable buffer, followed by protein precipitation (PPT) or liquid-liquid extraction (LLE) to isolate the compound. PPT is a straightforward method where a cold organic solvent, such as acetonitrile or methanol, is added to the homogenate to precipitate proteins. organomation.com Following centrifugation, the supernatant containing the analyte can be collected, evaporated, and reconstituted in a solvent compatible with the LC-MS/MS system. LLE offers a higher degree of cleanliness by partitioning the analyte between the aqueous homogenate and an immiscible organic solvent.

In the case of cell lysates , which are central to in vitro studies, the sample volume is often smaller. After lysing the cells to release their contents, similar extraction techniques like PPT can be employed. For cleaner samples and to minimize matrix effects, solid-phase extraction (SPE) is a powerful alternative. organomation.com SPE utilizes a solid sorbent packed into a cartridge or plate to retain the analyte while interfering substances are washed away. The analyte is then eluted with a small volume of a strong solvent. The selection of the SPE sorbent (e.g., reversed-phase C18, ion-exchange) would be dictated by the chemical properties of this compound.

A general workflow for sample preparation from biological matrices is outlined in the table below.

StepDescriptionCommon TechniquesConsiderations
1. Homogenization/Lysis Disruption of tissue or cell structure to release the analyte.Mechanical homogenization, sonication, freeze-thaw cycles.Ensure complete disruption without degrading the analyte.
2. Deproteinization Removal of proteins that can interfere with analysis and damage analytical columns.Protein Precipitation (PPT) with acetonitrile, methanol, or acetone (B3395972).Simple and fast, but may result in less clean extracts compared to other methods. organomation.com
3. Extraction Isolation of the analyte from the remaining matrix components.Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE).LLE offers good cleanup but can be labor-intensive. SPE provides high recovery and clean extracts and can be automated. organomation.com
4. Concentration Evaporation of the extraction solvent and reconstitution in a mobile phase-compatible solvent.Nitrogen blowdown evaporation. organomation.comPrevents sample loss and degradation from excessive heat.
5. Filtration Removal of any particulate matter before injection into the LC-MS/MS system.Syringe filters (e.g., 0.22 µm).Protects the analytical column and instrument from clogging.

LC-MS/MS Methodologies for Detection and Quantification in Research Samples

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological samples due to its high sensitivity, selectivity, and speed. nih.gov

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would likely be employed for the separation of this compound from endogenous matrix components. A C18 column is a common choice for compounds of this nature. nih.gov The mobile phase would typically consist of a mixture of an aqueous component (e.g., water with a small percentage of formic acid to improve ionization) and an organic solvent (e.g., acetonitrile or methanol). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure good peak shape and separation from potential metabolites or interfering substances.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the most common platform for quantitative bioanalysis. nih.gov In this mode, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]+, of this compound). This ion is then fragmented in the second quadrupole (q2, the collision cell), and a specific product ion is monitored by the third quadrupole (Q3). This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds in the sample.

The development of an LC-MS/MS method would involve optimizing several parameters, as detailed in the table below.

ParameterDescriptionTypical Settings/Considerations
Ionization Source The interface between the LC and the MS that ionizes the analyte.Electrospray Ionization (ESI) in positive mode is likely suitable for the amine group in the compound.
Precursor Ion (Q1) The mass-to-charge ratio (m/z) of the intact, ionized analyte.Determined by infusing a standard solution of the compound into the mass spectrometer. For this compound, this would be the [M+H]+ ion.
Product Ion (Q3) The m/z of a specific fragment ion generated from the precursor ion.Optimized by performing a product ion scan on the precursor ion to identify the most stable and intense fragment.
Collision Energy (CE) The energy applied in the collision cell to fragment the precursor ion.Optimized to maximize the intensity of the desired product ion.
Internal Standard (IS) A compound of similar chemical structure added to samples and standards to correct for variability in extraction and ionization.Ideally, a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with different mass can be used.
Calibration Curve A series of standards of known concentrations prepared in the same biological matrix to quantify the analyte in unknown samples.Typically linear over the expected concentration range in the research samples.

The validation of such a method for research purposes would confirm its linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, and selectivity to ensure the generation of reliable data for in vitro and ex vivo studies. nih.gov

Future Research Directions and Potential Applications in Chemical Biology

Design and Synthesis of Novel 2-(3-Aminophenyl)-N,N-dipropylacetamide Analogs with Enhanced Specificity

The (3-aminophenyl)acetamide scaffold is a versatile starting point for the synthesis of a diverse range of analogs with tailored biological activities. Research has demonstrated that modifications to this core structure can lead to compounds with enhanced specificity for various biological targets, particularly protein kinases.

One notable strategy involves the use of the N-(3-aminophenyl)acetamide as a key intermediate in the synthesis of potent kinase inhibitors. For instance, in the development of inhibitors for Casein Kinase 2 (CSNK2), a protein implicated in viral infections and cancer, N-(3-aminophenyl)acetamide has been coupled with other heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. acs.orgnih.gov The synthesis often involves a palladium-catalyzed cross-coupling reaction to link the aminophenyl group of the acetamide (B32628) with a halogenated core of another molecule. nih.gov

Further modifications can be introduced to enhance specificity. For example, replacing the acetamide group with other functionalities, such as a 1,2,4-triazole (B32235), has been shown to improve potency against CSNK2. nih.gov This isosteric replacement maintains key hydrogen bonding interactions with the target enzyme. nih.gov The synthesis of such analogs allows for a systematic exploration of the structure-activity relationship (SAR), guiding the design of more selective and potent compounds.

Another area of exploration is the development of inhibitors for NIMA-related kinase 2 (Nek2), a protein involved in cell cycle regulation and a target in cancer therapy. ncl.ac.uk Here, 2-(3-aminophenyl)acetamide (B136893) has been used as a building block to create purine-based inhibitors. ncl.ac.uk The synthesis involves coupling the acetamide derivative with a functionalized purine (B94841) scaffold. ncl.ac.uk

The design of these analogs often focuses on achieving high selectivity to minimize off-target effects. This is crucial for developing both therapeutic agents and precise chemical probes for biological research. aacrjournals.org

Utility as a Scaffold for Rational Drug Design and Optimization in Preclinical Settings

The (3-aminophenyl)acetamide moiety is a valuable scaffold for the rational design and optimization of drug candidates in preclinical research. Its synthetic tractability allows for the systematic modification of its structure to improve pharmacological properties such as potency, selectivity, solubility, and metabolic stability.

In the context of CSNK2 inhibitors, researchers have synthesized series of analogs based on the N-(3-aminophenyl)acetamide scaffold to establish a clear structure-activity relationship. acs.orgresearchgate.net For instance, a comparison between the N-(3-aminophenyl)acetamide series and the N-(3-aminophenyl)propionamide series revealed that while both showed activity against CSNK2, the acetamide series was generally more potent in antiviral assays. acs.org This type of data is invaluable for guiding the optimization process.

The optimization of these scaffolds can lead to the identification of lead compounds with promising therapeutic potential. For example, optimization of a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold containing a 1,2,4-triazole isostere of the N-(3-aminophenyl)acetamide led to a potent and selective CSNK2 inhibitor. nih.gov Although this compound showed rapid in vivo clearance, it represents a significant step towards validating CSNK2 as an antiviral target and provides a basis for further optimization. nih.gov

Similarly, the bisanilinopyrimidine scaffold, which has been functionalized with N-(3-aminophenyl)acetamide, has been extensively studied for the development of Aurora kinase inhibitors for cancer therapy. nih.govgoogle.com Structure-based design, aided by co-crystal structures of inhibitors bound to the kinase, has enabled the rational design of highly potent and selective inhibitors. google.com

The following table summarizes the inhibitory activities of some representative analogs based on the (3-aminophenyl)acetamide scaffold against their respective kinase targets.

Scaffold/Analog TypeTarget KinaseKey Findings
N-(3-aminophenyl)acetamide pyrazolo[1,5-a]pyrimidinesCSNK2Potent inhibitors of CSNK2 and viral replication. acs.org
N-(3-aminophenyl)propionamide pyrazolo[1,5-a]pyrimidinesCSNK2Maintained potent CSNK2 activity but were less potent in antiviral assays compared to the acetamide series. acs.org
2-(3-(6-Cyano-9H-purin-2-ylamino)phenyl)acetamideNek2Demonstrated inhibitory activity against Nek2. ncl.ac.uk
Bisanilinopyrimidine with N-(3-aminophenyl)acetamideAurora KinasePotent inhibitors of Aurora A kinase. nih.gov

Exploration of Emerging Biological Targets Based on Structural Homology

The (3-aminophenyl)acetamide scaffold and its analogs, particularly those developed as kinase inhibitors, can be used to explore emerging biological targets. The human kinome consists of over 500 protein kinases, many of which are still understudied. nih.gov The promiscuity of some kinase inhibitors, often seen as a drawback in drug development, can be leveraged to identify new targets. aacrjournals.org

By screening (3-aminophenyl)acetamide-based compounds against a broad panel of kinases, researchers can identify novel and unexpected activities. For example, a compound initially designed as a RAF inhibitor, sorafenib, was later found to be more effective against VEGFR2 and other receptor tyrosine kinases, leading to its clinical use for this new indication. aacrjournals.org This highlights the potential for serendipitous discoveries when exploring the target landscape of a particular chemical scaffold.

Structural homology between the ATP-binding sites of different kinases means that inhibitors designed for one kinase may show activity against others. This provides an opportunity to repurpose existing compounds for new therapeutic applications. The bisanilinopyrimidine scaffold, for instance, has been used to develop inhibitors for not only Aurora kinases but also JNK1, FAK, and CDK2, among others. nih.gov

The development of highly selective chemical probes for understudied kinases is a key area of future research. nih.gov The (3-aminophenyl)acetamide scaffold, given its proven utility in targeting well-validated kinases, represents a promising starting point for designing probes to interrogate the function of these less-explored members of the kinome.

Integration with Advanced Imaging Techniques (e.g., radiolabeling for PET/SPECT imaging in preclinical research)

A significant future direction for analogs of this compound, particularly those that are potent and selective kinase inhibitors, is their integration with advanced imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). scholaris.canih.gov Radiolabeled small molecule kinase inhibitors can be used as imaging agents to visualize and quantify the expression and activity of their target kinases in vivo. mdpi.com

This approach, often referred to as TKI-PET (Tyrosine Kinase Inhibitor-PET), offers several advantages in preclinical research and has the potential to translate to clinical applications:

Non-invasive Target Engagement: PET imaging with a radiolabeled inhibitor can provide direct evidence of target engagement in living subjects, helping to optimize dosing and treatment schedules. mdpi.com

Patient Stratification: By imaging the expression of a particular kinase in tumors, it may be possible to identify patients who are most likely to respond to a targeted therapy.

Monitoring Treatment Response: Changes in kinase expression or activity in response to treatment can be monitored non-invasively over time.

The process of developing a radiolabeled kinase inhibitor involves several steps:

Selection of a suitable candidate: The inhibitor should have high potency and selectivity for its target.

Choice of radionuclide: Common choices for PET include Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), while Iodine-123 (¹²³I) can be used for SPECT. scholaris.ca

Radiosynthesis: A chemical method must be developed to incorporate the radionuclide into the inhibitor molecule. This often involves modifying the inhibitor with a prosthetic group that can be readily radiolabeled.

Preclinical evaluation: The radiolabeled compound is then evaluated in animal models to assess its biodistribution, pharmacokinetics, and ability to specifically image the target kinase.

While there are no specific reports on the radiolabeling of (3-aminophenyl)acetamide-based kinase inhibitors for CSNK2 or Nek2, the general methodologies are well-established for other kinase inhibitors. scholaris.caresearchgate.net Given the promising biological activity of analogs derived from the (3-aminophenyl)acetamide scaffold, developing radiolabeled versions of these compounds for PET and SPECT imaging is a logical and exciting avenue for future research. This would provide powerful tools to further investigate the biology of these kinases and accelerate the development of new targeted therapies.

Q & A

Q. What are the established synthetic routes for 2-(3-Aminophenyl)-N,N-dipropylacetamide?

The synthesis typically involves coupling reactions using bromoacetyl bromide as a key reagent. For example, in the preparation of TSPO-targeting derivatives, the core structure is functionalized via a two-step process:

  • Step 1 : Reacting the parent compound with bromoacetyl bromide in anhydrous dichloromethane (DCM) to introduce a bromoacetamide group.
  • Step 2 : Condensation with amines (e.g., di(2-picolyl)amine) in tetrahydrofuran (THF) under basic conditions (K₂CO₃) to form bifunctional chelates . Purification often employs column chromatography, and yields are optimized by controlling reaction temperatures (0–25°C) and stoichiometric ratios.
Reaction Conditions Details
Solvent for bromoacetylationAnhydrous DCM
Coupling agentBromoacetyl bromide
Base for condensationK₂CO₃ in THF
Typical yield range60–75%

Q. How is the compound characterized to confirm structural integrity?

Structural validation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H-NMR (DMSO-d6d_6) reveals characteristic peaks for dipropylamine protons (δ 0.6–1.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 404.333 for C₂₁H₂₃Cl₂N₃O) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary applications of this compound in academic research?

The compound serves as a scaffold for:

  • TSPO (Translocator Protein) Targeting : Derivatives like CB86-DTPA-Gd are used in MRI to image neuroinflammation in rheumatoid arthritis and neurodegenerative models .
  • Drug Delivery : Bifunctional chelates (e.g., CB256) enable selective mitochondrial targeting in cancer research .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for large-scale production?

Key strategies include:

  • Solvent Selection : Anhydrous THF or DCM minimizes side reactions .
  • Catalytic Additives : Triethylamine (TEA) enhances reaction efficiency during bromoacetylation .
  • Purification : Gradient elution in column chromatography (hexane/ethyl acetate) improves separation of byproducts.
  • Yield Tracking : Parallel reaction monitoring via TLC ensures intermediate stability .

Q. What strategies resolve discrepancies in reported TSPO binding affinity data?

Contradictions in IC₅₀ values (e.g., nM vs. µM ranges) arise from:

  • Assay Variability : Radioligand binding (³H-PK11195) vs. fluorescence polarization assays may differ in membrane preparation methods .
  • Structural Isomerism : Conformational flexibility of the dipropylacetamide group affects binding pocket interactions . Solution : Standardize assays using recombinant TSPO and validate with molecular docking simulations (e.g., AutoDock Vina) to correlate steric/electronic properties with activity .

Q. What methods evaluate the compound’s efficacy in neurodegenerative disease models?

  • In Vitro Models : Microglial cell lines (BV-2) treated with lipopolysaccharide (LPS) assess anti-inflammatory effects via cytokine profiling (IL-6, TNF-α) .
  • In Vivo MRI : Administering Gd-labeled derivatives (e.g., CB86-DTPA-Gd) in rodent RA models quantifies TSPO overexpression via T₁-weighted signal enhancement .
  • Metabolic Stability : Liver microsome assays (human/rat) measure oxidative degradation rates to predict pharmacokinetics .

Q. How can computational modeling guide the design of derivatives with enhanced TSPO selectivity?

  • Molecular Dynamics (MD) Simulations : Analyze binding stability of the acetamide moiety in the TSPO hydrophobic pocket .
  • QSAR Studies : Correlate substituent effects (e.g., chloro vs. methoxy groups) on logP and topological polar surface area (TPSA) with blood-brain barrier permeability .
Property Value Method
logP5.5Open Babel (est.)
TPSA37.6 ŲOpen Babel (est.)
Molar Refractivity112.36Experimental

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity profiles for derivatives?

Discrepancies stem from:

  • Cell Line Variability : HepG2 (liver) vs. SH-SY5Y (neuronal) cells may show differential sensitivity due to metabolic enzyme expression .
  • Dosage Protocols : Acute (24-h) vs. chronic (72-h) exposure impacts IC₅₀ values. Mitigation : Use standardized MTT assays across multiple cell lines and validate with apoptosis markers (caspase-3/7) .

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2-(3-Aminophenyl)-N,N-dipropylacetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.